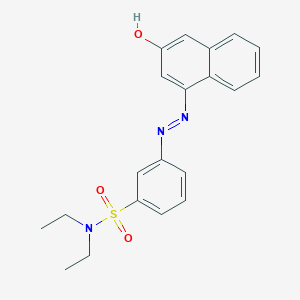

(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide

描述

(E)-N,N-Diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide is a sulfonamide-based azo compound characterized by:

- Sulfonamide core: A benzenesulfonamide group substituted with diethylamine at the sulfonamide nitrogen.

- Diazenyl linker: An (E)-configured azo (-N=N- ) group connecting the benzenesulfonamide to a hydroxynaphthalene moiety.

This structural architecture suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., dyes).

属性

IUPAC Name |

N,N-diethyl-3-[(3-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-23(4-2)27(25,26)18-10-7-9-16(13-18)21-22-20-14-17(24)12-15-8-5-6-11-19(15)20/h5-14,24H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVWKZLOGHOXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=CC(=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide typically involves the following steps:

Diazotization: The process begins with the diazotization of an aromatic amine, such as 3-amino-1-naphthol, using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with N,N-diethylbenzenesulfonamide in an alkaline medium (pH 8-10) to form the azo compound. The reaction is usually carried out at room temperature.

Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or methanol to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial production.

化学反应分析

Types of Reactions

(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium dithionite in aqueous medium or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of corresponding aromatic amines.

Substitution: Formation of substituted sulfonamides.

科学研究应用

(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

Biology: Studied for its potential as a biological stain due to its azo dye properties.

Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

作用机制

The mechanism of action of (E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with enzymes and other proteins, potentially leading to biological effects. The hydroxyl group on the naphthalene ring can also participate in hydrogen bonding and other interactions with biological targets.

相似化合物的比较

Structural Analogues

Key structural analogues and their distinguishing features:

Key Observations :

- Substituent Effects : The diethylamine group in the target compound enhances lipophilicity compared to pyridinyl (polar) or thiazolyl (hydrogen-bonding) groups .

Physicochemical Properties

Comparative data from structurally related compounds:

*Inferred properties:

†Based on hydroxynaphthalene’s absorbance .

‡Predicted from diethylamine’s hydrophobicity .

Key Observations :

- Melting Points : Bulky substituents (e.g., naphthofuran in 6c) correlate with higher melting points vs. smaller aryl groups (e.g., 8a) .

- Solubility : Diethylamine likely reduces aqueous solubility compared to pyridinyl or thiazolyl groups .

Key Observations :

- BET Inhibition : Hydroxyphenyl-diazenyl compounds (e.g., ) show sub-micromolar activity, suggesting the target’s hydroxynaphthalene may improve affinity .

- Antimicrobial Potential: Azo-sulfonamides with thiazole groups () inhibit bacterial folate pathways; diethylamine may alter membrane permeability .

Challenges for Target Compound :

- Steric hindrance from diethylamine and hydroxynaphthalene may reduce coupling efficiency vs. smaller analogues .

生物活性

(E)-N,N-Diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects against various diseases, particularly cancer, and its mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antioxidant properties.

Anticancer Activity

-

In Vitro Studies :

- The compound was tested against breast cancer cell lines (MCF-7). Results showed a significant inhibition of cell proliferation, indicating its potential as an anticancer drug. The MTT assay demonstrated a dose-dependent response, with IC50 values suggesting effective cytotoxicity at micromolar concentrations .

- In vivo studies using DMBA-induced breast cancer models revealed that treatment with the compound significantly reduced tumor size and weight, enhancing survival rates compared to untreated controls .

-

Mechanisms of Action :

- The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Caspase-3 and Caspase-9 while downregulating anti-apoptotic proteins like Bcl-2 .

- It also modulates oxidative stress markers, enhancing antioxidant levels and reducing inflammatory cytokines, which are crucial in cancer progression .

Antioxidant Activity

The compound exhibits promising antioxidant properties, which contribute to its therapeutic effects:

- DPPH Assay : The antioxidant activity was evaluated using the DPPH assay, where it showed effective scavenging ability with IC50 values comparable to established antioxidants .

Summary of Findings

| Activity Type | Effect | IC50 Value | Notes |

|---|---|---|---|

| Anticancer (MCF-7) | Significant inhibition | ~1.72 μM | Dose-dependent response |

| Antioxidant | Effective scavenging | ~16.15 μM | Comparable to established antioxidants |

| Apoptosis Induction | Upregulation of Caspases | N/A | Induces apoptosis in cancer cells |

Case Studies

- Study on Breast Cancer : A study conducted on the effects of the compound on MCF-7 cells demonstrated significant growth inhibition and apoptosis induction. The treatment led to a marked decrease in tumor volume in vivo, showcasing its potential as a chemotherapeutic agent .

- Oxidative Stress Modulation : Another investigation highlighted the compound's role in reducing oxidative stress markers in microglial cells, suggesting neuroprotective effects alongside its anticancer properties .

常见问题

Q. What are the optimal synthetic routes for (E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide, and how can reaction yields be improved?

The synthesis typically involves diazo-coupling between 3-hydroxynaphthalen-1-amine (or its diazonium salt) and a sulfonamide precursor. A three-component system (e.g., β-naphthol, aldehydes, and amines) under carbodiimide-mediated coupling conditions can achieve yields of ~75% . Key steps include:

- Diazotization : Use NaNO₂/HCl at 0–5°C to generate the diazonium salt.

- Coupling : React with N,N-diethyl-3-aminobenzenesulfonamide in a polar aprotic solvent (e.g., DCE:TFE 1:1) at 40°C for 16 hours .

- Purification : Flash chromatography (EtOAc:DCM 1:20) followed by crystallization (MeOH:H₂O 4:1) improves purity .

Yield optimization requires precise stoichiometric ratios, controlled pH, and inert atmospheres to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming the (E)-configuration of the azo bond (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide groups (δ 3.0–3.5 ppm for ethyl groups) .

- IR Spectroscopy : Peaks at ~1320 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (N=N stretching) confirm functional groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks, particularly for verifying stereochemistry . For example, the CDK2 complex (PDB: 4EZ3) used SHELX refinement to confirm ligand binding .

Q. What are the common degradation pathways and stability considerations for this azo-sulfonamide compound?

- Photodegradation : The azo bond (N=N) is prone to UV-induced cleavage, forming aryl radicals. Storage in amber vials under argon is recommended .

- Hydrolysis : Acidic/basic conditions can hydrolyze the sulfonamide group. Stability assays in buffered solutions (pH 4–9) show decomposition >50% after 72 hours at 60°C .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~220°C, suggesting limited thermal tolerance during melt processing .

Advanced Research Questions

Q. How does this compound interact with biological targets like CDK2, and what assays validate its inhibitory activity?

- Structural Insights : Co-crystallization with CDK2 (PDB: 4EZ3) shows the sulfonamide group forms hydrogen bonds with Lys33 and Asp145, while the naphthol moiety occupies a hydrophobic pocket .

- Enzymatic Assays : Competitive inhibition is measured via ADP-Glo™ kinase assays (IC₅₀ ~0.5 µM). Dose-response curves require normalization to ATP concentration (e.g., 10 µM ATP) .

- Cellular Validation : Antiproliferative activity in MCF-7 cells (IC₅₀ ~2 µM) correlates with CDK2 suppression, confirmed via Western blot (cyclin E downregulation) .

Q. How can computational methods (DFT, MD) predict electronic properties and reactivity of this compound?

- DFT Calculations : B3LYP/6-311+G(d,p) models predict HOMO-LUMO gaps (~4.1 eV), indicating charge-transfer potential. The diazenyl group acts as an electron acceptor, while the hydroxynaphthyl group donates electrons .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) reveal conformational flexibility of the ethyl groups, affecting binding entropy .

- Docking Studies : AutoDock Vina predicts binding poses within 2 Å RMSD of crystallographic data, prioritizing hydrophobic and π-π interactions .

Q. How should researchers address contradictions in spectroscopic data or bioactivity across studies?

- Data Triangulation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals . For bioactivity discrepancies, standardize assay protocols (e.g., fixed serum concentrations, passage-matched cell lines) .

- Batch Analysis : Trace impurities (e.g., (Z)-isomers) from incomplete diazo coupling can alter bioactivity. HPLC purity thresholds (>95%) and mass spectrometry are critical .

- Meta-Analysis : Compare crystallographic data (e.g., bond lengths/angles in 4EZ3) with computational models to identify systematic errors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。